5-Chloro-4-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine
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Overview
Description
5-Chloro-4-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a chloro group, a dimethylbenzoyl group, a piperidine ring, and a methylsulfanyl group attached to the pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrimidine core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the dimethylbenzoyl group: This step involves the acylation of the piperidine ring using 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine.
Formation of the piperidine-1-carbonyl linkage: This can be achieved through a coupling reaction between the piperidine derivative and the pyrimidine core.
Introduction of the methylsulfanyl group: The final step involves the thiolation of the pyrimidine core using methylthiolating agents like methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted pyrimidines.
Scientific Research Applications
5-Chloro-4-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-4-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylsulfanyl)pyrimidine: Lacks the piperidine and dimethylbenzoyl groups.
5-Chloro-2-(methylsulfanyl)pyrimidine: Similar core structure but lacks the piperidine and dimethylbenzoyl groups.
4-[4-(2,4-Dimethylbenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine: Lacks the chloro group.
Uniqueness
The uniqueness of 5-Chloro-4-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the chloro group, dimethylbenzoyl group, piperidine ring, and methylsulfanyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
[1-(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)piperidin-4-yl]-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-12-4-5-15(13(2)10-12)18(25)14-6-8-24(9-7-14)19(26)17-16(21)11-22-20(23-17)27-3/h4-5,10-11,14H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBLIUNPAICGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=NC(=NC=C3Cl)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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